Cas no 79157-64-5 (2-Propanol, 1-(ethyl-3-pyridazinylamino)-)

2-Propanol, 1-(ethyl-3-pyridazinylamino)- structure
79157-64-5 structure
Product Name:2-Propanol, 1-(ethyl-3-pyridazinylamino)-
CAS No:79157-64-5
MF:C9H15N3O
MW:181.234901666641
CID:533280
PubChem ID:71402924
Update Time:2025-04-19

2-Propanol, 1-(ethyl-3-pyridazinylamino)- Chemical and Physical Properties

Names and Identifiers

    • 2-Propanol, 1-(ethyl-3-pyridazinylamino)-
    • 1-[ethyl(pyridazin-3-yl)amino]propan-2-ol
    • 79157-64-5
    • 3-[(2-hydroxypropyl)ethylamino]pyridazine
    • DTXSID50823867
    • Inchi: 1S/C9H15N3O/c1-3-12(7-8(2)13)9-5-4-6-10-11-9/h4-6,8,13H,3,7H2,1-2H3
    • InChI Key: DVMNMKPINBGDIF-UHFFFAOYSA-N
    • SMILES: OC(C)CN(C1=CC=CN=N1)CC

Computed Properties

  • Exact Mass: 181.121512110g/mol
  • Monoisotopic Mass: 181.121512110g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 143
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 49.2Ų
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